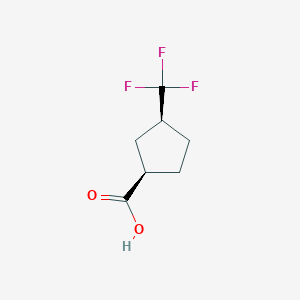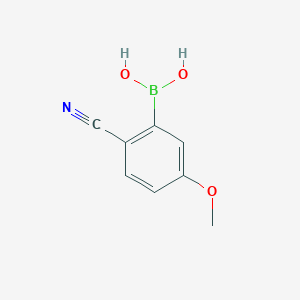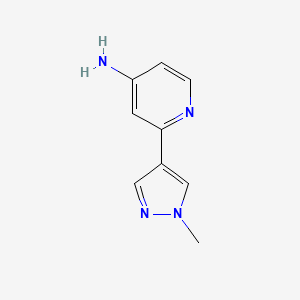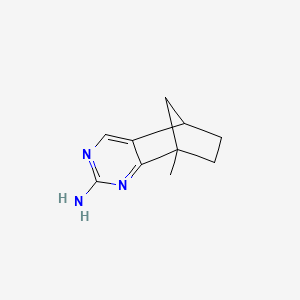
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine is a heterocyclic compound that features a quinazoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Quinazoline Core: This can be done by condensing an appropriate alicyclic α, β-diketone with an α, β-diamine.
Cyclization and Methylation: The intermediate product undergoes cyclization and subsequent methylation to introduce the 8-methyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interaction of quinazoline derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors in the central nervous system, where the compound may act as an agonist or antagonist, modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6,7,8-Tetrahydroquinoxaline
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 2,5,5,8a-Tetramethyl-6,7,8,8a-tetrahydro-5H-chromen-8-ol
Uniqueness
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine is unique due to its specific quinazoline core structure and the presence of the 8-methyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
5431-24-3 |
|---|---|
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-methyl-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine |
InChI |
InChI=1S/C10H13N3/c1-10-3-2-6(4-10)7-5-12-9(11)13-8(7)10/h5-6H,2-4H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
OUQBANAVTSRFTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C1)C3=CN=C(N=C23)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)
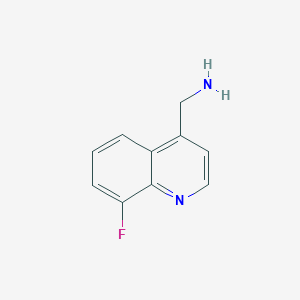

![Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B11912163.png)

![N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B11912168.png)
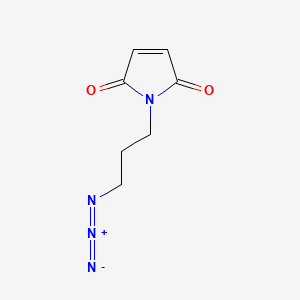
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)
